![molecular formula C11H12N4S B2816045 4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 307327-60-2](/img/structure/B2816045.png)
4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles has attracted much attention due to their importance in pharmaceutical chemistry . Various methods have been developed to synthesize 1,2,4-triazole derivatives, including chemical and enzymatic methods .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is non-planar . The crystal packing is often stabilized by N–H·N and C–H·S type hydrogen bonds .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can react with alkyl halides, azides, and other compounds to form various derivatives .Physical And Chemical Properties Analysis
1,2,4-Triazoles are characterized by their high thermal stability . They also exhibit good densities, which is an important property for their use in various applications .Scientific Research Applications
- Triazoles have demonstrated potent antimicrobial properties. They inhibit the growth of bacteria, fungi, and other microorganisms. For instance, ketoconazole and fluconazole, both containing a triazole scaffold, are widely used antifungal drugs .
- Notable examples include letrozole, anastrozole, and vorozole, which are effective in treating various cancers .
- Ribavirin, a broad-spectrum antiviral drug used in hepatitis treatment, contains a triazole moiety .
Antimicrobial Activity
Anticancer Potential
Antiviral Properties
Material Chemistry Applications
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to show significant antibacterial activity .
Mode of Action
It’s known that 1,2,4-triazoles and their derivatives exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Compounds containing a triazole structure have been found to have an important application value in various fields . They facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Result of Action
It’s known that 1,2,4-triazoles and their derivatives exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
It’s known that the synthesis of 1,2,4-triazoles can be influenced by environmental factors . The method is atom-economical and environmentally benign, producing water and ammonia as the only by-products . It exhibits a low environmental factor, eco-scale penalty, and process mass intensity .
Safety and Hazards
properties
IUPAC Name |
4-(2-methylprop-2-enyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-8(2)7-15-10(13-14-11(15)16)9-3-5-12-6-4-9/h3-6H,1,7H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHJQLOQTQUOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol |
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